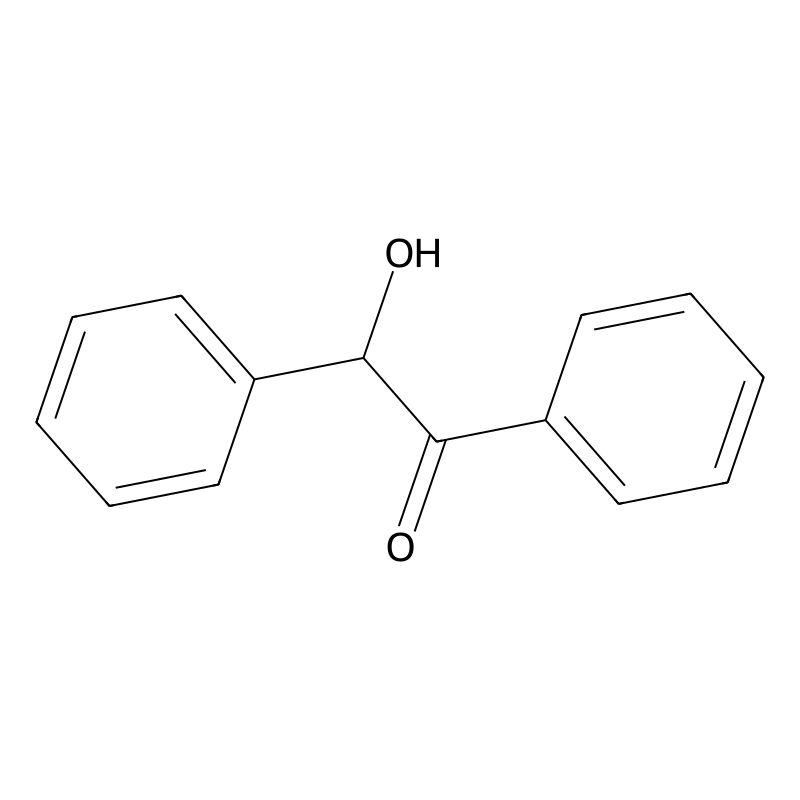

Benzoin

C14H12O2

C6H5COCH(OH)C6H5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C14H12O2

C6H5COCH(OH)C6H5

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN 3335 PARTS WATER, MORE SOL IN HOT WATER; SOL IN 5 PARTS PYRIDINE; ACETONE; SOL IN BOILING ALC; SLIGHTLY SOL IN ETHER /DL-FORM/

SOL IN HOT METHANOL; SOL IN HOT ALCOHOL; ACETONE /D & L-FORMS/

SOL IN PYRIDINE /D-FORM/

0.3 mg/mL at 25 °C

Solubility in water, g/100ml: 0.03

insoluble in water; slightly soluble in hot water, oils

slightly soluble (in ethanol)

Canonical SMILES

Antimicrobial Properties

Studies suggest benzoin resin fumes may possess antimicrobial properties. A research paper published in the International Journal of Medical and Health Research showed that benzoin resin fumigation significantly reduced the total bacterial count in university premises and inhibited the growth of common pathogenic bacteria like Klebsiella pneumoniae and Escherichia coli []. This finding suggests potential applications for air purification and disinfection.

Anti-inflammatory Potential

Organic Chemistry Applications

Benzoin, particularly benzoin condensation, is a valuable tool in organic chemistry synthesis. This reaction allows the formation of new carbon-carbon bonds, leading to the creation of various organic compounds, including benzil and heterocyclic compounds []. Research continues to explore its applications in the development of novel molecules.

Benzoin is an organic compound with the chemical formula , classified as an α-hydroxy ketone. It is typically a white crystalline solid that is synthesized primarily through the benzoin condensation reaction, which involves the coupling of two molecules of benzaldehyde in the presence of a cyanide catalyst. This compound is notable for its role in various organic synthesis processes and has applications in fields ranging from pharmaceuticals to materials science

The primary reaction involving benzoin is the benzoin condensation, first reported by Justus von Liebig and Friedrich Wöhler in 1832. The mechanism can be summarized in several key steps: The reaction can also be reversed under certain conditions, allowing for the retro-benzoin reaction, which converts benzoin back into its constituent aldehydes .

Benzoin exhibits several biological activities, including:

- Antimicrobial Properties: Studies have shown that benzoin possesses antimicrobial activity against various bacterial strains, making it useful in medicinal applications.

- Antioxidant Effects: It demonstrates potential antioxidant properties, which may help in mitigating oxidative stress in biological systems.

- Pharmacological Uses: Benzoin and its derivatives are investigated for their potential roles in drug formulations, particularly due to their ability to enhance the solubility and stability of active pharmaceutical ingredients .

Benzoin can be synthesized through several methods, with the most common being:

- Benzoin Condensation: As previously described, this method utilizes cyanide ions as catalysts to couple two molecules of benzaldehyde.

- Alternative Catalysts: Recent advancements have introduced N-heterocyclic carbenes as alternative catalysts, offering greater selectivity and efficiency in synthesizing benzoin from various aldehydes .

- Asymmetric Synthesis: Chiral catalysts have been developed to produce enantiomerically enriched forms of benzoin, expanding its utility in asymmetric synthesis .

Benzoin has diverse applications across multiple fields:

- Organic Synthesis: It serves as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Polymerization: Benzoin derivatives are used as photoinitiators in polymer chemistry, facilitating the curing process of polymers under UV light.

- Flavoring and Fragrance: Due to its pleasant aroma, benzoin is utilized in perfumery and flavoring industries.

- Traditional Medicine: Benzoin resin has historical uses in incense and traditional medicine practices .

Research on benzoin's interactions has revealed important insights:

- Drug Interactions: Studies indicate that benzoin may interact with certain medications, potentially affecting their efficacy or safety profiles.

- Biochemical Pathways: Investigations into how benzoin influences metabolic pathways are ongoing, particularly concerning its antioxidant properties and effects on cellular health .

Benzoin shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Benzaldehyde | Aromatic Aldehyde | Precursor to benzoin; lacks hydroxyl group |

| Coumarin | Aromatic Lactone | Contains a lactone structure; used in fragrances |

| Vanillin | Aromatic Aldehyde | Known for flavoring; has methoxy group |

| Acetophenone | Aromatic Ketone | Lacks hydroxyl group; used in organic synthesis |

Benzoin is unique due to its dual functional groups (hydroxyl and ketone) that allow it to participate in diverse

Physical Description

Dry Powder; Pellets or Large Crystals; NKRA

White or yellowish solid; Slightly soluble in water; [Hawley] Water solubility = 300 mg/L; [ChemIDplus] Slightly yellow solid; [MSDSonline]

Solid

WHITE-TO-YELLOW CRYSTALS.

white to light yellow crystals with a faint, sweet, balsamic odou

Color/Form

WHITE CRYSTALS

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

194.00 °C. @ 12.00 mm Hg

at 102.4kPa: 344 °C

Heavy Atom Count

Taste

Density

1.31 g/cm³

Odor

Melting Point

134-138

MP:133-4 °C /D & L FORMS/

137 °C

UNII

Drug Indication

Vapor Pressure

Vapor pressure, Pa at 136 °C: 133

Absorption Distribution and Excretion

Metabolism Metabolites

BENZOIN YIELDS HYDROBENZOIN & MESO-HYDROBENZOIN IN CURVULARIA. ACKLIN, W ET AL, CROAT CHEM ACTA, 37, 11 (1965). /FROM TABLE/

Wikipedia

Biological Half Life

Use Classification

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

PREPD BY TREATING AN ALCOHOLIC SOLN OF BENZALDEHYDE WITH AN ALKALI CYANIDE: ADAMS, MARVEL, ORG SYN VOL 1, PAGE 33 (1921); COLL VOL I, 88; ARNOLD, FUSON, J AM CHEM SOC 58, 1295 (1936); LF FIESER, ORGANIC EXPERIMENTS (DC HEALTH & CO, BOSTON, 1964), PAGES 211-214.

General Manufacturing Information

Not Known or Reasonably Ascertainable

Plastics Material and Resin Manufacturing

Ethanone, 2-hydroxy-1,2-diphenyl-: ACTIVE

Gum benzoin, Siam: ACTIVE

REPORTED USES: NON-ALCOHOLIC BEVERAGES: 4.5 PPM; ICE CREAM, ICES, ETC: 0.54 PPM; CANDY 2.0 PPM; BAKED GOODS 1.4 PPM, GELATINS & PUDDINGS: 0.10 PPM.

SWEET FLAVORS, VANILLA, BUTTERSCOTCH. /FROM TABLE/

FEMA NUMBER: 2132

Dates

Total Synthesis of (+)-Hyacinthacine A

Karnjit Parmar, Pouyan Haghshenas, Michel GravelPMID: 33538602 DOI: 10.1021/acs.orglett.1c00090

Abstract

We report the shortest synthesis of glycosidase inhibitor (+)-hyacinthacine Ausing a highly chemoselective N-heterocyclic carbene-catalyzed cross-benzoin reaction as well as a furan photooxygenation-amine cyclization strategy. This is the first such cyclization on a furylic alcohol, an unprecedented reaction due to the notorious instability of the formed intermediates. The photooxygenation strategy was eventually incorporated into a three-step one-pot process that formed the requisite pyrrolizidine framework of (+)-hyacinthacine A

.

Supramolecular chirality and crystallization from biocatalytic self-assembly in lipidic cubic mesophases

Tao Zhou, Jijo J Vallooran, Raffaele MezzengaPMID: 30874704 DOI: 10.1039/c8nr09671f

Abstract

Biocatalytic self-assembly in a nanoconfined environment is widely used in nature to construct complex structures that endow special characteristics to life. There is tremendous interest in mimicking such bottom-up processes to fabricate functional materials. In this study, we have investigated a novel biomimetic scaffold based on lipidic cubic mesophases (LCMs), which provide a special nanoconfined environment for biocatalytic self-assembly and subsequent formation of organic crystals. (R)-Benzoin generated in situ from benzaldehyde in a reaction catalyzed by the enzyme benzaldehyde lyase (BAL) exhibits - when confined within LCMs - enhanced chirality compared to (R)-benzoin in solution or (R)-benzoin-doped LCMs. We infer that a metastable state is formed under kinetic control that displays enhanced supramolecular chirality. As they age, these metastable structures can further grow into thermodynamically stable crystals. The biomimetic, nanoconfined environment provided by the LCMs plays a key role in the development of supramolecular chirality and subsequent crystallization.Efficient and Selective Carboligation with Whole-Cell Biocatalysts in Pickering Emulsion

Robert Röllig, Christoph Plikat, Marion B Ansorge-SchumacherPMID: 31218804 DOI: 10.1002/anie.201907209

Abstract

Pickering emulsions (PEs) are particle-stabilized multiphase systems with promising features for synthetic applications. Described here is a novel, simplified set-up employing catalytically active whole cells for simultaneous emulsion stabilization and synthetic reaction. In the stereoselective carboligation of benzaldehyde to (R)-benzoin catalyzed by a benzaldehyde lyase in E. coli, the set-up yielded maximum substrate conversion within very short time, while economizing material demand and waste. Formation and activity of freshly produced PEs were enhanced when the catalytic whole cells were covered with hydrophobic silicone prior to PE formation. Benchmarked against other easy-to-handle whole-cell biocatalysts in pure organic solvent, neat substrate, an aqueous emulsion in substrate, and a micro-aquatic system, respectively, the cell-stabilized PE outperformed all other systems by far.Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and

Chunling Yuan, Lei Zhang, Yingdai ZhaoPMID: 31752140 DOI: 10.3390/molecules24224177

Abstract

We first reported the new application of a translate metal chelating ligand α-benzoin oxime for improving Cu-catalyzed C-N coupling reactions. The system could catalyse coupling reactions of (hetero)aryl halides with a wide of nucleophiles (e.g., azoles, piperidine, pyrrolidine and amino acids) in moderate to excellent yields. The protocol allows rapid access to the most common scaffolds found in FDA-approved pharmaceuticals.Microbial Synthesis of (

Renata Kołodziejska, Renata Studzińska, Agnieszka Tafelska-Kaczmarek, Hanna Pawluk, Dominika Mlicka, Alina WoźniakPMID: 33809372 DOI: 10.3390/molecules26061578

Abstract

In this study, we examined thestrains DSM 14940 and DSM 14941 included in the Blossom Protect™ agent to be used in the bioreduction reaction of a symmetrical dicarbonyl compound. Both chiral 2-hydroxy-1,2-diphenylethanone antipodes were obtained with a high enantiomeric purity. Mild conditions (phosphate buffer [pH 7.0, 7.2], 30 °C) were successfully employed in the synthesis of (

)-benzoin using two different methodologies: benzyl desymmetrization and

-benzoin deracemization. Bioreduction carried out with higher reagent concentrations, lower pH values and prolonged reaction time, and in the presence of additives, enabled enrichment of the reaction mixture with (

)-benzoin. The described procedure is a potentially useful tool in the synthesis of chiral building blocks with a defined configuration in a simple and economical process with a lower environmental impact, enabling one-pot biotransformation.

New antibacterial and 5-lipoxygenase activities of synthetic benzyl phenyl ketones: Biological and docking studies

Yesseny Vásquez-Martínez, Claudia Torrent, Giannina Toledo, Francisco Cabezas, Victoria Espinosa, Margarita Montoya-K, Sophia Mejias, Marcelo Cortez-San Martín, Silvia Sepúlveda-Boza, Carolina MascayanoPMID: 30428417 DOI: 10.1016/j.bioorg.2018.10.050

Abstract

We investigated twelve benzyl phenyl ketone derivatives which are synthetic precursors of isoflavonoids that are shown be good 5-hLOX inhibitors, especially those that have the catechol group, but these precursors never have been assayed as 5-hLOX inhibitors being a novelty as inhibitors of the enzyme, due to sharing important structural characteristics. Screening assays, half maximal inhibitory concentration (IC) and kinetic assays of all the studied molecules (5 µg/ml in media assay) showed that 1-(2,4-dihydroxy-3-methylphenyl)-2-(3-chlorophenyl)-ethanone (K205; IC

= 3.5 µM; K

= 4.8 µM) and 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-nitrophenyl)-ethanone (K206; IC

= 2.3 µM; K

= 0.7 µM) were potent, selective, competitive and nonredox inhibitors of 5-hLOX. Antioxidant behavior was also assayed by DPPH, FRAP, and assessing ROS production, and those with antibacterial and antiproliferative properties relating to 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-chlorophenyl)-ethanone (K208) established it as the most interesting and relevant compound studied, as it showed nearly 100% inhibition of bacterial growth of Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus). Finally, docking studies were done that helped to characterize how the inhibitor structures correlated to decreased 5-hLOX activity.

Photochemical α-Cleavage Reaction of 3',5'-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study

Yuanchun Li, Xiting Zhang, Zhiping Yan, Lili Du, Wenjian Tang, David Lee PhillipsPMID: 32756525 DOI: 10.3390/molecules25153548

Abstract

Benzoin is one of the most commonly used photoinitiators to induce free radical polymerization. Here, improved benzoin properties could be accomplished by the introduction of two methoxy substituents, leading to the formation of 3',5'-dimethoxybenzoin (DMB) which has a higher photo-cleavage quantum yield (0.54) than benzoin (0.35). To elucidate the underlying reaction mechanisms of DMB and obtain direct information of the transient species involved, femtosecond transient absorption (fs-TA) and nanosecond transient absorption (ns-TA) spectroscopic experiments in conjunction with density functional theory/time-dependent density functional theory (DFT/TD-DFT) calculations were performed. It was found that the photo-induced α-cleavage (Norrish Type I reaction) of DMB occurred from the nπ* triplet state after a rapid intersystem crossing (ISC) process (7.6 ps), leading to the generation of phenyl radicals on the picosecond time scale. Compared with Benzoin, DMB possesses two methoxy groups which are able to stabilize the alcohol radical and thus result in a stronger driving force for cleavage and a higher quantum yield of photodissociation. Two stable conformations (-DMB and

-DMB) at ground state were found via DFT calculations. The influence of the intramolecular hydrogen bond on the α-cleavage of DMB was elaborated.

Biotransformation of benzoin by Sphingomonas sp. LK11 and ameliorative effects on growth of Cucumis sativus

Amjad Ali, Tapan Kumar Mohanta, Sajjad Asaf, Najeebur Rehman, Saif Al-Housni, Ahmed Al-Harrasi, Abdul Latif Khan, Ahmed Al-RawahiPMID: 30714085 DOI: 10.1007/s00203-019-01623-1

Abstract

Plant endophytes play vital role in plant growth promotion as well as in abiotic and biotic stress tolerance. They also mediate biotransformation of complex organic materials to simpler and useful by-product. Therefore, the role of plant endophyte in plant growth promotion and stress tolerance has gained considerable attention in recent days. Sphingomonas sp. LK11 is an important plant endophyte that actively regulates plant growth. However, the biotransformation and stress tolerance potential of Sphingomonas sp. LK11 was yet to be elucidated. Therefore, we studied the biotransformation of benzoin by Sphingomonas sp. LK11. We found that, Sphingomonans sp. LK11 biotransformed benzoin to benzamide. Further application of benzamide to Cucumis sativus led to decrease in agronomic potential of C. sativus as benzamide acts as an abiotic stress agent. However, the application of Sphingomonas sp. LK11 inoculums with benzamide reverted back the agronomic trait of the plants, suggesting the role of Sphingomonas sp. LK11 in biotransformation and abiotic stress tolerance in plants.Anti-Inflammatory and Anti-Apoptotic Effects of Stybenpropol A on Human Umbilical Vein Endothelial Cells

Li Zhang, Feifei Wang, Qing Zhang, Qiuming Liang, Shumei Wang, Minghua Xian, Feng WangPMID: 31671764 DOI: 10.3390/ijms20215383

Abstract

Inflammation is a key mediator in the progression of atherosclerosis (AS). Benzoinum, a resin secreted from the bark of, has been widely used as a form of traditional Chinese medicine in clinical settings to enhance cardiovascular function, but the active components of the resin responsible for those pharmaceutical effects remain unclear. To better clarify these components, a new phenylpropane derivative termed stybenpropol A was isolated from benzoinum and characterized via comprehensive spectra a nalysis. We further assessed how this phenylpropane derivative affected treatment of human umbilical vein endothelial cells (HUVECs) with tumor necrosis factor-α (TNF-α). Our results revealed that stybenpropol A reduced soluble intercellular cell adhesion molecule-1 (sICAM-1), soluble vascular cell adhesion molecule-1 (sVCAM-1), interleukin-8 (IL-8), and interleukin-1β (IL-1β) expression by ELISA, inhibited apoptosis, and accelerated nitric oxide (NO) release in TNF-α-treated HUVECs. We further found that stybenpropol A decreased VCAM-1, ICAM-1, Bax, and caspase-9 protein levels, and increased the protein levels of Bcl-2, IKK-β, and IκB-α. This study identified a new, natural phenylpropane derivative of benzoinum, and is the first to reveal its cytoprotective effects in the context of TNF-α-treated HUVECs via regulation of the NF-κB and caspase-9 signaling pathways.

Facile Transfer of Reverse Micelles from the Organic to the Aqueous Phase for Mimicking Enzyme Catalysis and Imaging-Guided Cancer Therapy

Yongchao Yao, Ying Chen, Yong Liu, Yuhong Zhu, Yuanming Liu, Shiyong ZhangPMID: 30955338 DOI: 10.1021/acs.langmuir.9b00607